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vindesine sulfate
Overview
Description
Vindesine sulfate is a semisynthetic derivative of the natural alkaloid vinblastine, which is derived from the periwinkle plant, Catharanthus roseus . It belongs to the class of vinca alkaloids, which are known for their antineoplastic (anti-cancer) properties . This compound is primarily used in the treatment of various types of malignancies, including acute lymphocytic leukemia, malignant lymphoma, and Hodgkin’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vindesine sulfate is synthesized from vinblastine through a series of chemical reactions. The final step involves the neutralization of vindesine base with dilute sulfuric acid to form this compound .
Industrial Production Methods
The industrial production of this compound involves the extraction of vinblastine from the periwinkle plant, followed by its chemical modification to produce vindesine . The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential for the isolation and purification of this compound .
Chemical Reactions Analysis
Types of Reactions
Vindesine sulfate undergoes various chemical reactions, including:
Oxidation: Vindesine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in vindesine.
Substitution: Vindesine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of vindesine .
Scientific Research Applications
Therapeutic Applications
Vindesine sulfate has been investigated for its efficacy against a range of cancers. The following table summarizes its primary indications and off-label uses:
Indication | Details |
---|---|
FDA-Approved Uses | Acute lymphoblastic leukemia (ALL), non-Hodgkin lymphoma, Hodgkin's disease, lung cancer. |
Off-Label Uses | Breast cancer, head and neck cancers, esophageal carcinoma, and other solid tumors. |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in various settings:
- Acute Leukemia : this compound has shown significant activity against acute leukemia, particularly in combination chemotherapy protocols.
- Lung Cancer : It has been used in treating non-small cell lung cancer with promising results .
- Breast Cancer : Vindesine has been explored as part of combination regimens for advanced breast cancer .
Pharmacokinetics and Safety Profile
This compound exhibits a triphasic elimination pattern with a terminal half-life of approximately 24.2 hours. The drug is primarily metabolized in the liver, and its pharmacokinetic profile supports its use in various chemotherapy regimens .
Adverse Effects
The major side effects associated with vindesine therapy include:
- Myelosuppression : A decrease in bone marrow activity leading to reduced blood cell production.
- Neurotoxicity : Manifesting as peripheral neuropathy.
- Other side effects include nausea, vomiting, and alopecia .
Case Studies
Several case studies highlight the clinical applications of this compound:
- Lung Metastasis Post-Esophageal Cancer Surgery : A 63-year-old male patient with metachronous lung metastasis was treated with intravenous this compound after esophageal cancer surgery. The treatment resulted in significant tumor reduction and improved patient outcomes .
- Combination Therapy for Aggressive Lymphomas : In a phase 2 trial involving patients with aggressive peripheral T-cell lymphomas, vindesine was used in combination with other agents to enhance therapeutic efficacy. Results indicated improved response rates compared to historical controls .
Mechanism of Action
Vindesine sulfate exerts its effects by disrupting the microtubule dynamics within cancer cells, leading to mitotic arrest and cell death . It binds to tubulin, a protein that is essential for the formation of microtubules, and inhibits its polymerization . This disruption of microtubule function prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Vindesine sulfate is similar to other vinca alkaloids, including:
Vincristine: Another vinca alkaloid with similar antineoplastic properties but different toxicity profiles.
Vinblastine: The parent compound from which vindesine is derived, with a slightly different spectrum of activity and side effects.
Vinorelbine: A newer vinca alkaloid with improved pharmacokinetic properties and reduced neurotoxicity.
Uniqueness
This compound is unique in its balance of potency and toxicity. It is more potent than vinblastine and has a broader spectrum of activity compared to vincristine . Additionally, this compound has shown effectiveness in patients who have relapsed during treatment with other vinca alkaloids .
Biological Activity
Vindesine sulfate, a semisynthetic derivative of vinblastine, is classified as a vinca alkaloid and is primarily used in oncology for its antitumor properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and associated side effects.
Vindesine exerts its antineoplastic effects primarily through the disruption of microtubule dynamics during cell division. It binds to tubulin, inhibiting the formation of the mitotic spindle, which is essential for mitosis. This action leads to cell cycle arrest in metaphase and ultimately results in apoptosis.
Key Pathways Affected:
- Microtubule Dynamics : Inhibition leads to cell cycle arrest.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Oxidative Stress : Increases reactive oxygen species (ROS), contributing to cytotoxicity.
Pharmacokinetics
This compound displays a triphasic elimination pattern with a terminal half-life of approximately 24.2 hours. The compound is primarily metabolized in the liver, with renal excretion accounting for a minor pathway. Key pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Elimination Half-Life | 24.2 hours |
Volume of Distribution | 2.5 L/kg |
Clearance Rate | 0.4 L/h/kg |
Primary Route of Elimination | Hepatic metabolism |
Clinical Efficacy
Vindesine has demonstrated effectiveness against various malignancies, including:
- Acute Leukemia
- Lung Cancer
- Breast Carcinoma
- Hodgkin's Disease
- Non-Hodgkin's Lymphomas
Clinical studies have shown that vindesine's efficacy profile resembles that of vincristine but with a potentially lower neurotoxic profile .
Case Studies
- Pediatric Oncology : A phase II study involving 36 children with various malignancies indicated significant antitumor activity with manageable toxicity profiles .
- Adult Cases : In adults with Hodgkin's disease who experienced allergic reactions to vincristine, switching to vindesine resulted in relief from symptoms without compromising treatment effectiveness .
Side Effects
While vindesine is generally well-tolerated, it is associated with several side effects:
- Myelosuppression : A significant reduction in bone marrow activity leading to decreased blood cell production.
- Neurotoxicity : Less severe than vincristine but still notable.
- Gastrointestinal Symptoms : Nausea and vomiting are common.
- Local Reactions : Tissue irritation can occur at the injection site.
Summary of Adverse Effects
Side Effect | Incidence |
---|---|
Myelosuppression | Common |
Alopecia | Moderate |
Neurotoxicity | Moderate |
Nausea and Vomiting | Common |
Local Tissue Irritation | Occasional |
Properties
IUPAC Name |
methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJBSXICYYSKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N5O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59917-39-4 | |
Record name | Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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